molecular formula C13H7N5O2S B4624434 6-amino-4-(3-nitrophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile

6-amino-4-(3-nitrophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile

Cat. No. B4624434
M. Wt: 297.29 g/mol
InChI Key: GTLUWOHDFCFBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-(3-nitrophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical formula C14H8N6O2S and is commonly referred to as ANPTS.

Scientific Research Applications

Chemical Synthesis and Reactivity

The study of reactions involving pyridine derivatives, like the one , often focuses on exploring the reactivity of these compounds with various reagents. For example, reactions of pyridine derivatives with amines and thiols have been investigated to understand the regio- and stereoselective addition reactions. These studies provide insights into how such compounds can be utilized in the synthesis of new chemical entities with potential applications in drug development and materials science (Čikotienė et al., 2007).

Electrophilic Substitution Reactions

The interaction of nitrophenyl derivatives with carbon surfaces, through processes such as electrochemical reduction, has been extensively studied. These investigations offer valuable information on the modification of carbon-based materials, which can be applied in sensor technology, catalysis, and the development of electronic devices (Yu et al., 2007).

Biological Activities

Research into the biological activities of pyridine and its derivatives has demonstrated their potential in the discovery of new therapeutic agents. Studies exploring the chemistry and biological activities of pyrazolopyridine compounds, which share structural similarities with the compound , have shown promising results as anti-Alzheimer and anti-inflammatory agents (Attaby et al., 2009).

Material Science Applications

The synthesis and characterization of new polyimides containing nitrile groups have been explored, with these materials exhibiting properties such as high thermal stability and good dielectric constants. Such research underscores the potential use of pyridine derivatives in the development of advanced materials for electronic applications (Li et al., 2005).

Antimicrobial Activity

Some pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. This research direction could lead to the development of new antimicrobial agents, highlighting the compound's relevance in addressing antibiotic resistance and infection control (Gad-Elkareem et al., 2011).

properties

IUPAC Name

2-amino-4-(3-nitrophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O2S/c14-5-9-11(10(6-15)13(21)17-12(9)16)7-2-1-3-8(4-7)18(19)20/h1-4H,(H3,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLUWOHDFCFBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=S)NC(=C2C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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